molecular formula C14H18N4O6 B5175163 N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide

N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide

Cat. No.: B5175163
M. Wt: 338.32 g/mol
InChI Key: GKPNORVROAOFFN-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide is an organic compound that belongs to the class of benzamides It features a morpholine ring and a benzene ring linked through a propyl chain with two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide typically involves the following steps:

    Formation of the Propyl Chain: The initial step involves the nitration of a propyl chain to introduce nitro groups. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Attachment of the Morpholine Ring: The morpholine ring is then introduced through a nucleophilic substitution reaction. This involves reacting the nitrated propyl chain with morpholine under basic conditions.

    Formation of Benzamide: Finally, the benzamide moiety is introduced by reacting the intermediate product with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration of the propyl chain using industrial nitrating agents.

    Continuous Flow Reactors: Use of continuous flow reactors for the nucleophilic substitution and benzoylation steps to ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide moiety can undergo substitution reactions, where the benzene ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation Products: Nitroso derivatives and other oxidized forms.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: The compound is investigated for its use in industrial processes, including as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro groups and the morpholine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a morpholine ring, nitro groups, and benzamide structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-morpholin-4-yl-2,2-dinitropropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O6/c19-13(12-4-2-1-3-5-12)15-10-14(17(20)21,18(22)23)11-16-6-8-24-9-7-16/h1-5H,6-11H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPNORVROAOFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CNC(=O)C2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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